AF37702, also known as peginesatide, is a synthetic peptide designed to mimic the biological activity of erythropoietin, a hormone responsible for the regulation of red blood cell production. This compound is classified as a biologic therapy and is primarily used in the treatment of anemia, particularly in patients with chronic kidney disease who are undergoing dialysis. Peginesatide has gained attention for its ability to stimulate erythropoiesis while minimizing the immunogenicity typically associated with recombinant erythropoietin therapies due to its polyethylene glycol modification.
AF37702 is synthesized through advanced peptide chemistry techniques. It is classified under the category of "protein-based therapies" and specifically falls into the group of erythropoietin mimetics. The compound's development was driven by the need for effective anemia treatments that could provide longer-lasting effects and reduce the frequency of administration compared to traditional erythropoietin therapies.
Methods:
The synthesis of AF37702 involves solid-phase peptide synthesis, a well-established method for assembling peptides in a stepwise fashion on a solid support. This technique allows for precise control over the sequence and composition of the peptide.
Technical Details:
Structure:
AF37702 consists of two linked peptide chains that mimic the structure of erythropoietin. The exact amino acid sequence and modifications are proprietary but are designed to optimize receptor binding and biological activity.
Data:
AF37702 can undergo various chemical reactions typical of peptides, including:
Technical Details:
Reactions involving AF37702 have been characterized in studies assessing its pharmacokinetics and interactions with biological systems, particularly focusing on its binding affinity to erythropoietin receptors.
AF37702 functions by binding to the erythropoietin receptor on erythroid progenitor cells in the bone marrow, thereby stimulating red blood cell production.
Process:
Physical Properties:
Chemical Properties:
Relevant data includes pharmacokinetic studies demonstrating prolonged half-life due to its modified structure.
AF37702 is primarily utilized in clinical settings for:
Anemia in advanced CKD affects >90% of patients due to multifaceted pathophysiology:
Table 1: Multifactorial Origins of Anemia in CKD
Pathogenic Mechanism | Consequence | Clinical Impact |
---|---|---|
Renal EPO synthesis failure | Inadequate bone marrow stimulation | Hb decline proportional to GFR reduction |
Uremic RBC toxicity | Shortened erythrocyte survival (60-70 days vs. 120) | Increased transfusion requirements |
Iron metabolism dysregulation | Hepcidin-mediated iron trapping | ESA hyporesponsiveness |
Chronic inflammation | Bone marrow suppression | Compounded erythropoietic failure |
Erythropoietin orchestrates RBC production through precise mechanisms:
First-generation ESAs exhibit significant clinical constraints:
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: